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The Discovery and Development of CP-316819: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CP-316819	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-316819 is a potent and selective, allosteric inhibitor of glycogen phosphorylase (GP), an enzyme crucial for the breakdown of glycogen. Developed by Pfizer, this indole-2-carboxamide derivative was initially investigated as a therapeutic agent for type 2 diabetes mellitus. The primary rationale was to mitigate the excessive hepatic glucose production that contributes to hyperglycemia in this patient population. **CP-316819**, an analog of the earlier compound CP-91149, exhibits a glucose-dependent inhibitory mechanism, enhancing its potential for a safer profile by reducing the risk of hypoglycemia. Beyond its metabolic effects, **CP-316819** has also been demonstrated to increase brain glycogen stores and confer neuroprotective effects in preclinical models of hypoglycemia. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key preclinical findings related to **CP-316819**, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.

Introduction: The Rationale for Glycogen Phosphorylase Inhibition

In type 2 diabetes, elevated fasting plasma glucose is largely a consequence of increased hepatic glucose production (HGP). HGP is a dual process involving gluconeogenesis (the synthesis of new glucose) and glycogenolysis (the breakdown of stored glycogen). Glycogen



phosphorylase (GP) is the rate-limiting enzyme in glycogenolysis.[1] Therefore, inhibiting hepatic GP presents a direct strategy to reduce HGP and, consequently, lower blood glucose levels.[1][2] The development of GP inhibitors like **CP-316819** was driven by the therapeutic hypothesis that modulating this pathway could offer a novel treatment for hyperglycemia in type 2 diabetes.[1]

Discovery and Chemical Properties of CP-316819

CP-316819, with the chemical name 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, was developed by Pfizer as a selective inhibitor of glycogen phosphorylase. It is an analog of the compound CP-91149.[2]

Table 1: Chemical and Physical Properties of CP-316819

Property	Value
Chemical Formula	C21H22CIN3O4
Molecular Weight	415.87 g/mol
CAS Number	186392-43-8
Solubility	Soluble to 100 mM in DMSO and ethanol
Purity	≥98% (HPLC)

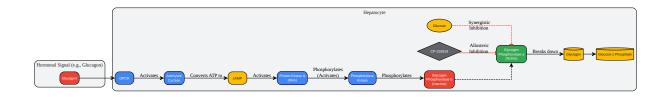
Mechanism of Action: Allosteric Inhibition

CP-316819 functions as an allosteric inhibitor of glycogen phosphorylase, binding to a regulatory site distinct from the active site. This binding event stabilizes the enzyme in its inactive T-state conformation, thereby preventing the catalytic breakdown of glycogen. A key feature of **CP-316819** and its analogs is that their inhibitory potency is significantly enhanced in the presence of glucose. This synergistic interaction is therapeutically advantageous, as the inhibitor would be most active during hyperglycemic conditions and less so as blood glucose levels normalize, theoretically reducing the risk of drug-induced hypoglycemia.



Signaling Pathway of Glycogenolysis and Inhibition by CP-316819

The following diagram illustrates the hormonal activation of glycogenolysis and the point of intervention for **CP-316819**.



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Caption: Hormonal activation of glycogenolysis and the inhibitory action of CP-316819.

Preclinical Data In Vitro Efficacy

CP-316819 is a potent inhibitor of both human skeletal muscle and liver glycogen phosphorylase a.

Table 2: In Vitro Inhibitory Activity of CP-316819



Enzyme Isoform	IC ₅₀ (μM)
Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa)	0.017
Human Liver Glycogen Phosphorylase a (huLGPa)	0.034

Data sourced from commercial suppliers.

The inhibitory activity of the parent compound, CP-91149, was shown to be highly dependent on glucose concentration.

Table 3: Glucose-Dependent Inhibition by CP-91149

Compound	Condition	IC50 (μM)
CP-91149	In the presence of 7.5 mM glucose	0.13
CP-91149	In the absence of glucose	5- to 10-fold less potent

Data from Martin et al. (1998) for the analog CP-91149.

In Vivo Efficacy (Animal Models)

Studies in diabetic animal models demonstrated the glucose-lowering effects of glycogen phosphorylase inhibitors.

Table 4: In Vivo Effects of the Analog CP-91149 in Diabetic Mice



Animal Model	Treatment	Dose	Key Findings
Diabetic ob/ob mice	Oral administration of CP-91149	25-50 mg/kg	Rapid (3 hours) glucose lowering by 100-120 mg/dl without producing hypoglycemia.
Normoglycemic, non- diabetic mice	CP-91149	Not specified	No significant lowering of glucose levels.

Neuroprotective Effects

CP-316819 has been shown to have effects on brain glycogen metabolism, leading to neuroprotective outcomes in the context of hypoglycemia.

Table 5: Neuroprotective Effects of CP-316819 in Rats

Animal Model	Treatment	Key Findings
Male Sprague-Dawley rats	CP-316819	88 ± 3% increase in brain glycogen content.
Rats subjected to hypoglycemia	CP-316819	Maintained brain electrical activity 91 ± 14 min longer than controls and showed markedly reduced neuronal death.

Experimental Protocols Glycogen Phosphorylase Inhibition Assay (General Protocol)

This protocol is a generalized representation based on methodologies described in the literature for glycogen phosphorylase inhibitors.

• Enzyme Preparation: Recombinant human liver or skeletal muscle glycogen phosphorylase a is purified and diluted in an appropriate buffer (e.g., HEPES buffer, pH 7.2).



- Compound Preparation: **CP-316819** is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.
- Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction
 mixture contains the enzyme, the inhibitor (or vehicle control), and the substrates glycogen
 and glucose-1-phosphate. The reaction is initiated by the addition of one of the substrates.
- Detection: The activity of glycogen phosphorylase is determined by measuring the amount of inorganic phosphate released from glucose-1-phosphate. This is often achieved using a colorimetric method, such as the malachite green assay, which detects the phosphate produced.
- Data Analysis: The rate of the enzymatic reaction is measured, and the IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Hypoglycemia Model in Rats

This protocol is a generalized representation of the methodology used to assess the neuroprotective effects of **CP-316819**.

- Animal Model: Male Sprague-Dawley rats are used.
- Drug Administration: A treatment group receives **CP-316819** (e.g., via intraperitoneal injection), while a control group receives a vehicle.
- Induction of Hypoglycemia: Hypoglycemia is induced by the administration of insulin.
- Monitoring: Blood glucose levels are monitored regularly. Brain electrical activity is monitored via electroencephalography (EEG) to determine the time to isoelectricity (a measure of neuronal function).
- Histological Analysis: After a recovery period, brain tissue is collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the extent of neuronal death in vulnerable brain regions.



 Data Analysis: The time to isoelectric EEG and the number of damaged neurons are compared between the CP-316819-treated and control groups.

Development and Clinical Status

While **CP-316819** and its analogs showed promise in preclinical studies, information regarding their progression into human clinical trials is limited. Some studies suggest that glycogen phosphorylase inhibitors, as a class, have entered Phase II clinical trials. However, no specific clinical trial data for **CP-316819** or CP-91149 for the treatment of type 2 diabetes is readily available in the public domain. The lack of published later-stage clinical trial data may suggest that the development of this specific compound for its initial indication did not proceed or that the results did not meet the primary endpoints.

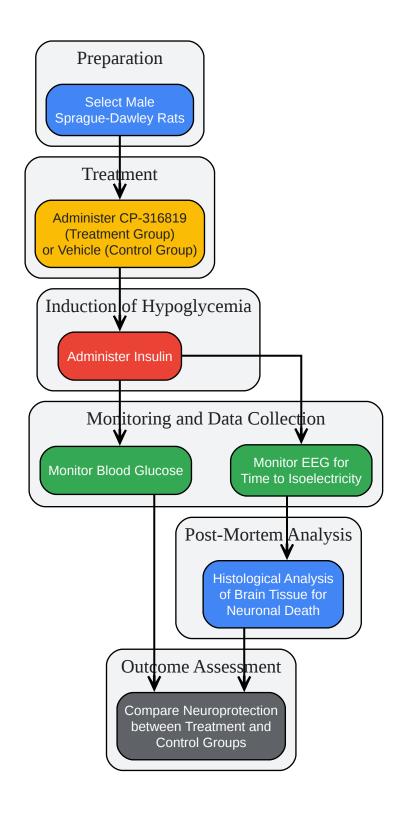
Conclusion

CP-316819 is a well-characterized preclinical compound that effectively inhibits glycogen phosphorylase with a desirable glucose-dependent mechanism of action. Its ability to lower blood glucose in animal models of diabetes and to provide neuroprotection during hypoglycemia highlights the therapeutic potential of targeting glycogenolysis. While its clinical development for diabetes remains unclear, the wealth of preclinical data makes **CP-316819** a valuable tool for researchers studying glycogen metabolism in various physiological and pathological contexts.

Visualizations

Experimental Workflow: In Vivo Neuroprotection Study





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Caption: Workflow for assessing the neuroprotective effects of **CP-316819** in a rat model of hypoglycemia.



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- To cite this document: BenchChem. [The Discovery and Development of CP-316819: A
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